molecular formula C10H10INO4 B450579 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide CAS No. 445003-33-8

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide

Cat. No.: B450579
CAS No.: 445003-33-8
M. Wt: 335.09g/mol
InChI Key: BUHYNLPQCDIELI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide represents a sophisticated aromatic acetamide derivative characterized by multiple functional groups that contribute to its complex molecular architecture. The compound's systematic IUPAC nomenclature reflects its structural composition, which includes a substituted phenoxy ring system linked to an acetamide moiety through an ether bridge. The molecular formula C₁₀H₁₀INO₄ indicates the presence of ten carbon atoms, ten hydrogen atoms, one iodine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 335.10 g/mol.

The structural complexity of this compound arises from the strategic positioning of substituents on the aromatic ring system. The formyl group at the 4-position provides an electron-withdrawing aldehyde functionality, while the iodine substituent at the 2-position introduces significant steric and electronic effects due to its large atomic radius and electronegativity. The methoxy group at the 6-position contributes electron-donating characteristics, creating an interesting electronic environment within the aromatic system. The SMILES notation O=C(N)COC1=C(OC)C=C(C=O)C=C1I accurately represents the two-dimensional connectivity of these functional groups.

This molecular composition places the compound within the broader category of substituted phenoxyacetamides, a class of compounds that has demonstrated significant pharmacological potential. The presence of the acetamide functional group is particularly noteworthy, as acetamide-containing compounds have shown promising activity as monoamine oxidase inhibitors and possess applications in neurological therapeutic contexts. The combination of halogen substitution with aldehyde and ether functionalities creates a unique molecular framework that may exhibit distinctive chemical reactivity and biological activity profiles.

Crystallographic Data and Conformational Isomerism

While comprehensive crystallographic data for 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide remains limited in current literature databases, the available structural information provides valuable insights into the compound's three-dimensional architecture. The molecular structure exhibits characteristic features associated with substituted phenoxyacetamide derivatives, including conformational flexibility around the ether linkage connecting the aromatic ring to the acetamide moiety. This conformational freedom allows the molecule to adopt multiple spatial arrangements, which may influence its interaction with biological targets and chemical reactivity patterns.

The presence of the bulky iodine atom at the 2-position of the aromatic ring introduces significant steric constraints that likely influence the preferred conformational states of the molecule. Computational modeling studies of related phenoxyacetamide derivatives suggest that the ether bridge typically adopts extended conformations to minimize steric interactions between the aromatic substituents and the acetamide group. The formyl group at the 4-position may participate in intramolecular hydrogen bonding interactions with nearby heteroatoms, potentially stabilizing specific conformational arrangements.

X-ray crystallography represents the gold standard for determining precise three-dimensional molecular structures, as it provides direct experimental evidence of atomic positions and bonding geometries. For compounds of this structural complexity, crystallographic analysis would reveal critical information about bond lengths, bond angles, and intermolecular packing arrangements. The systematic approach to x-ray crystallographic analysis involves obtaining high-quality crystals, exposing them to monochromatic x-ray radiation, and processing the resulting diffraction patterns to generate electron density maps from which the molecular structure can be determined.

The conformational analysis of phenoxyacetamide derivatives has shown that rotation around the C-O bond connecting the aromatic ring to the acetamide group typically exhibits low energy barriers, allowing for rapid interconversion between conformational states at room temperature. This dynamic behavior may contribute to the compounds' ability to interact with multiple biological targets and adapt their three-dimensional shape to complementary binding sites.

Electronic Structure and Substituent Effects

The electronic structure of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide is significantly influenced by the diverse array of substituents attached to the aromatic ring system. The formyl group at the 4-position functions as a strong electron-withdrawing group through both inductive and resonance effects, creating a region of electron deficiency on the aromatic ring. This electron-withdrawing character is further enhanced by the presence of the iodine atom at the 2-position, which, despite being less electronegative than other halogens, still contributes to electron withdrawal through inductive effects.

In contrast to these electron-withdrawing substituents, the methoxy group at the 6-position provides electron-donating effects through resonance, creating an interesting electronic push-pull system within the aromatic ring. This electronic arrangement results in a polarized aromatic system with regions of varying electron density, which may contribute to the compound's chemical reactivity and potential biological activity. The net effect of these competing electronic influences creates a unique electronic environment that distinguishes this compound from simpler phenoxyacetamide derivatives.

The acetamide moiety contributes additional complexity to the electronic structure through its capacity for resonance delocalization between the carbonyl oxygen and the nitrogen atom. This resonance interaction reduces the electrophilicity of the carbonyl carbon while increasing the nucleophilicity of the nitrogen atom, affecting the compound's potential for hydrogen bonding interactions and chemical transformations. The ether linkage connecting the aromatic ring to the acetamide group provides additional conformational flexibility while maintaining electronic communication between these structural components.

Computational quantum mechanical calculations would provide valuable insights into the detailed electronic structure of this compound, including molecular orbital energies, charge distributions, and electrostatic potential surfaces. Such analyses would reveal the preferred sites for electrophilic and nucleophilic attack, predict chemical reactivity patterns, and provide theoretical foundations for understanding structure-activity relationships in biological systems.

Comparative Analysis with Structural Analogues

The structural characterization of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide benefits significantly from comparative analysis with related phenoxyacetamide derivatives identified in chemical databases. Several structurally analogous compounds provide valuable insights into structure-activity relationships and the effects of substituent modifications on molecular properties. The non-iodinated analogue 2-(4-Formyl-2-methoxyphenoxy)acetamide (CAS: 186685-89-2) with molecular formula C₁₀H₁₁NO₄ and molecular weight 209.20 g/mol represents the closest structural relative, differing only by the absence of the iodine substituent.

This comparison reveals the significant impact of halogen substitution on molecular properties, as the addition of iodine increases the molecular weight by approximately 126 daltons and introduces substantial changes in electronic distribution and steric requirements. The iodine-free analogue exhibits a melting point that differs from halogenated derivatives, demonstrating the influence of halogen substitution on intermolecular interactions and crystal packing arrangements. The presence of iodine also significantly affects the compound's lipophilicity and potential membrane permeability characteristics.

Extended structural analogues include N-substituted derivatives such as 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide (CAS: 445005-98-1) and 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide (CAS: 553631-81-5), both with molecular formula C₁₇H₁₆INO₄ and molecular weight 425.22 g/mol. These derivatives demonstrate the synthetic versatility of the phenoxyacetamide scaffold and provide insights into the effects of N-substitution on molecular properties and potential biological activities.

The comparative analysis extends to functionally related compounds such as N-benzyl derivatives and furan-containing analogues, each representing strategic modifications of the core structure. These structural variations have been investigated for their potential as monoamine oxidase inhibitors, with studies showing that specific substitution patterns can dramatically influence selectivity and potency. The systematic evaluation of these structural relationships provides a foundation for understanding the compound's potential therapeutic applications and guides future synthetic modifications aimed at optimizing specific properties.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide 445003-33-8 C₁₀H₁₀INO₄ 335.10 Parent compound
2-(4-Formyl-2-methoxyphenoxy)acetamide 186685-89-2 C₁₀H₁₁NO₄ 209.20 No iodine substitution
N-(4-methylphenyl) derivative 445005-98-1 C₁₇H₁₆INO₄ 425.22 N-aryl substitution
N-(3-methylphenyl) derivative 553631-81-5 C₁₇H₁₆INO₄ 425.22 N-aryl positional isomer
N-benzyl derivative 579521-68-9 C₁₇H₁₆INO₄ 425.22 N-benzyl substitution

Properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHYNLPQCDIELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Iodo-4-formyl-6-methoxyphenol

The phenolic intermediate, 2-iodo-4-formyl-6-methoxyphenol, serves as the foundational building block. A common approach involves diazotization-iodination of 4-amino-2-hydroxy-6-methoxybenzaldehyde:

  • Diazotization : Treatment of 4-amino-2-hydroxy-6-methoxybenzaldehyde with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at -5°C generates a diazonium salt.

  • Iodination : Subsequent reaction with potassium iodide (KI) at 70–90°C substitutes the diazo group with iodine, yielding 2-iodo-4-formyl-6-methoxyphenol.

Optimized Conditions :

  • Yield : 35–90% (dependent on stoichiometry and temperature).

  • Key Variables : Excess KI (1.5–2.0 equiv) and controlled heating mitigate byproduct formation.

Acetamide Formation via Nucleophilic Alkylation

The phenolic intermediate reacts with chloroacetamide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) to form the ether linkage:

2-Iodo-4-formyl-6-methoxyphenol+ClCH2CONH2Base2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide\text{2-Iodo-4-formyl-6-methoxyphenol} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{Base}} \text{2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide}

Reaction Parameters :

ParameterValue
SolventAcetone or DMF
Temperature60–80°C
BaseCs₂CO₃ (2.0 equiv)
Yield50–65%

This route’s efficiency depends on the purity of the phenolic intermediate and the base’s strength, with cesium carbonate outperforming potassium carbonate in etherification kinetics.

Alternative Synthesis via Ethyl Ester Intermediate and Aminolysis

Synthesis of Ethyl (4-Formyl-2-iodo-6-methoxyphenoxy)acetate

A two-step approach leverages ethyl bromoacetate for intermediate synthesis:

  • Alkylation : 5-Iodovanillin reacts with ethyl bromoacetate in acetone under reflux with cesium carbonate:

    5-Iodovanillin+BrCH2COOEtCs2CO3Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate\text{5-Iodovanillin} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate}
    • Yield : 49%.

    • Conditions : 1 h reflux in acetone with 2.0 equiv Cs₂CO₃.

  • Aminolysis : The ethyl ester undergoes ammonolysis to form the acetamide:

    Ethyl ester+NH3MeOH2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide\text{Ethyl ester} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide}
    • Yield : 70–80% (estimated based on analogous reactions).

Advantages : The ester intermediate’s stability simplifies purification, while ammonolysis offers high atom economy.

Optimization of Reaction Conditions and Yields

Iodination Efficiency

Comparative data from diazotization-iodination protocols:

EntryKI (equiv)Temp (°C)Time (h)Yield (%)
11.5701.585–90
22.0901.035
31.2802.065

Higher KI equivalents and moderate temperatures (70°C) maximize yield while minimizing decomposition.

Alkylation Base Selection

Base screening for acetamide formation:

BaseSolventTemp (°C)Yield (%)
Cs₂CO₃Acetone6065
K₂CO₃DMF8045
NaHTHF2530

Cesium carbonate’s superior solubility in acetone enhances reaction homogeneity and efficiency.

Comparative Analysis of Synthetic Methods

MethodStepsTotal Yield (%)Key AdvantagesLimitations
Direct Alkylation250–65Short route; minimal purificationRequires high-purity phenol
Ester Intermediate + Aminolysis335–40Stable intermediates; scalableLower overall yield due to multi-step

The direct alkylation route is preferred for small-scale synthesis, while the ester-aminolysis approach suits industrial-scale production despite lower yields.

Challenges and Considerations

  • Functional Group Sensitivity : The formyl group may undergo undesired side reactions (e.g., aldol condensation) under basic conditions. Mitigation strategies include low-temperature processing and inert atmospheres.

  • Iodine Byproducts : Excess iodide can lead to poly-iodinated byproducts. Stoichiometric control and gradual reagent addition are critical.

  • Amide Hydrolysis : The acetamide moiety is susceptible to hydrolysis under acidic conditions, necessitating pH-controlled workups .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-(4-Carboxy-2-iodo-6-methoxyphenoxy)acetamide.

    Reduction: 2-(4-Hydroxymethyl-2-iodo-6-methoxyphenoxy)acetamide.

    Substitution: 2-(4-Substituted-2-iodo-6-methoxyphenoxy)acetamide derivatives.

Scientific Research Applications

Research indicates that 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Applications

In vitro studies have shown that compounds structurally related to 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide can inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory responses. This inhibition suggests potential therapeutic applications for conditions such as cardiovascular diseases and autoimmune disorders.

Case Study:
A study demonstrated significant inhibition of nitric oxide production in macrophages treated with similar compounds, indicating their potential role in managing inflammatory diseases.

Anticancer Properties

Similar phenoxyacetamides have exhibited cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, suggesting that 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide may share these properties.

Case Study:
Research on related compounds revealed their effectiveness in targeting specific cancer pathways, highlighting their potential for further development as anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenoxy and acetamide groups significantly affect the biological activity of these compounds. The presence of iodine and methoxy groups has been associated with enhanced anti-inflammatory activity, making this compound a valuable candidate for further research .

Preclinical Evaluations

Preclinical evaluations suggest that derivatives of this compound possess low toxicity profiles while maintaining efficacy in inhibiting target enzymes. These findings are crucial for advancing these compounds into clinical trials.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The iodine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Iodo vs. Bromo Substitution

Compound Y501-6210 (2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide) replaces iodine with bromine.

Absence of Iodo Substituent

CAS 247592-74-1 (2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) lacks iodine but introduces a nitro group on the N-phenyl ring. The nitro group’s electron-withdrawing nature increases reactivity in electrophilic substitutions, though the absence of iodine may limit applications requiring heavy-atom interactions .

N-Substituent Modifications

Compound ID/Name N-Substituent Molecular Weight Key Features
ZX-AC000942 4-Methylphenyl 425.222 Increased hydrophobicity.
ZX-AC000943 2-Methoxyphenyl 441.222 Enhanced solubility via electron-donating groups.
CAS 247592-74-1 4-Nitrophenyl Not specified High reactivity for further derivatization.
2-(...)-N-(2-furylmethyl)acetamide 2-Furylmethyl 415.18 Heterocyclic moiety improves metabolic stability.
  • Hydrophobic vs. Polar Groups : The 4-methylphenyl substituent (ZX-AC000942) enhances membrane permeability but reduces aqueous solubility, whereas the 2-methoxyphenyl group (ZX-AC000943) balances lipophilicity and solubility .
  • Electron-Withdrawing Effects : The nitro group in CAS 247592-74-1 facilitates nucleophilic aromatic substitution reactions, making it a versatile intermediate .

Pharmacological and Industrial Relevance

  • Anti-Cancer Potential: Phenoxy acetamide derivatives in exhibit activity against HCT-1, MCF-7, and other cancer cell lines. The iodo and formyl groups in the target compound may enhance DNA intercalation or serve as prodrug activation sites .
  • Discontinued Derivatives: notes discontinuation of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-(p-tolyl)acetamide, possibly due to synthesis challenges or stability issues, highlighting the need for optimized analogs .

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Y501-6210 CAS 247592-74-1
Phenoxy Substituents 4-Formyl, 2-I, 6-OCH₃ 4-Formyl, 2-Br, 6-OCH₃ 4-Formyl, 2-OCH₃
N-Substituent Variable (e.g., p-tolyl) 2-Methylphenyl 4-Nitrophenyl
Molecular Weight (g/mol) ~425–441 Not specified Not specified
Key Applications Halogen bonding, intermediates Research use Electrophilic reactivity

Biological Activity

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide is an organic compound characterized by its unique structure, which includes a formyl group, an iodine atom, and methoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C10H10INO4
  • Molecular Weight : Approximately 299.1 g/mol
  • Key Functional Groups : Formyl group, iodine atom, methoxy groups

The biological activity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The iodine atom and methoxy groups enhance the compound's binding affinity and specificity for its targets.

Antimicrobial Activity

Preliminary studies suggest that 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide exhibits moderate antimicrobial activity. The presence of iodine and methoxy groups may contribute significantly to this activity by enhancing the compound's interaction with microbial cell structures .

Activity Effect
AntimicrobialModerate activity against various bacteria

Anticancer Potential

Research indicates that compounds with similar structures to 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide show promising anticancer properties. The unique combination of functional groups in this compound may allow it to interfere with cancer cell proliferation and induce apoptosis. Further studies are needed to elucidate the specific pathways involved in its anticancer effects .

Cancer Type Potential Effect
General AnticancerInduction of apoptosis

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that derivatives of compounds similar to 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide can inhibit key enzymes involved in bacterial metabolism, suggesting a potential role in treating bacterial infections.
  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing significant inhibition of cell growth at certain concentrations.
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding the SAR of similar compounds to optimize their biological activities. Variations in substituents on the phenoxy ring have been correlated with enhanced antimicrobial and anticancer activities .

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide?

Methodological Answer:
A common approach involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-formyl-2-iodo-6-methoxyphenol with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or DMF.
  • Step 2: Optimize reaction time (typically 12–24 hours) and temperature (room temperature to 80°C) to maximize yield.
  • Step 3: Purify via column chromatography or recrystallization.
    Validation by thin-layer chromatography (TLC) and spectroscopic techniques (NMR, IR) is critical . Similar protocols are used for structurally related acetamides, where substituents like iodo and methoxy groups influence reactivity .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm methoxy (δ ~3.8–4.0 ppm), formyl (δ ~9.8–10.2 ppm), and acetamide (δ ~2.1–2.3 ppm) groups. Iodo substituents induce deshielding in adjacent protons .
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1650–1700 cm⁻¹ (C=O stretch of formyl and acetamide) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectral data obtained from different analytical sources?

Methodological Answer:

  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) and authoritative databases like NIST Chemistry WebBook .
  • Sample Purity: Ensure purity via HPLC or GC-MS to rule out solvent or impurity interference.
  • Collaborative Analysis: Use multi-lab validation for critical data, especially when iodinated compounds exhibit variable coupling patterns .

Advanced: What computational chemistry approaches are effective in predicting the reactivity of the iodo and formyl groups in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The formyl group is electrophilic, while the iodo substituent may act as a leaving group in cross-coupling reactions .
  • Molecular Dynamics (MD):
    • Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize substitution reactions .
  • Reaction Path Search:
    • Use quantum chemical calculations (e.g., Gaussian) to model transition states for Suzuki-Miyaura coupling involving the iodo group .

Advanced: How should researchers design experiments to elucidate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace iodo with bromo, alter methoxy positioning) and compare bioactivity .
  • Enzymatic Assays:
    • Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays.
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of the formyl group with active sites .
  • Cytotoxicity Profiling:
    • Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Basic: What are the initial steps for assessing the compound’s stability and solubility in biological assay conditions?

Methodological Answer:

  • Solubility Screening:
    • Test in PBS, DMSO, and cell culture media using UV-Vis spectroscopy.
    • For poor solubility, use co-solvents (e.g., <1% DMSO) or formulate as nanoparticles .
  • Stability Studies:
    • Incubate at 37°C and analyze degradation via HPLC at intervals (0, 24, 48 hours).
    • Monitor formyl group oxidation using LC-MS .

Advanced: How can reaction conditions be optimized for gram-scale synthesis while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments):
    • Vary solvent (acetonitrile vs. DMF), base (K₂CO₃ vs. Cs₂CO₃), and stoichiometry to identify optimal parameters .
  • In Situ Monitoring:
    • Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Byproduct Analysis:
    • Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butyl for methoxy) to suppress side reactions .

Basic: What are the key physicochemical properties (e.g., logP, pKa) relevant to its pharmacokinetic profiling?

Methodological Answer:

  • logP Determination:
    • Use shake-flask method or HPLC-derived logP to assess hydrophobicity. The methoxy and formyl groups increase polarity .
  • pKa Prediction:
    • Employ potentiometric titration or software like MarvinSuite. The acetamide group (pKa ~0.5–1.5) and phenolic oxygen (if deprotonated) influence solubility .

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